2-fluoro-N-[1-(furan-2-yl)ethyl]aniline
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Overview
Description
2-fluoro-N-[1-(furan-2-yl)ethyl]aniline is an organic compound with the molecular formula C12H12FNO It is characterized by the presence of a fluorine atom, a furan ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(furan-2-yl)ethyl]aniline typically involves the reaction of 2-fluoroaniline with 1-(furan-2-yl)ethanol under specific conditions. One common method is the use of a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(furan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-fluoro-N-[1-(furan-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The fluorine atom and furan ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Shares the fluorine and aniline moieties but lacks the furan ring.
1-(furan-2-yl)ethanol: Contains the furan ring but lacks the fluorine and aniline groups.
2-fluoro-N-(1-(furan-2-yl)ethyl)-N-pyridin-2-yl-benzamide: A more complex derivative with additional functional groups.
Uniqueness
2-fluoro-N-[1-(furan-2-yl)ethyl]aniline is unique due to the combination of its fluorine atom, furan ring, and aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-fluoro-N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H12FNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
LAXAIGCKBINYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=CC=C2F |
Origin of Product |
United States |
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